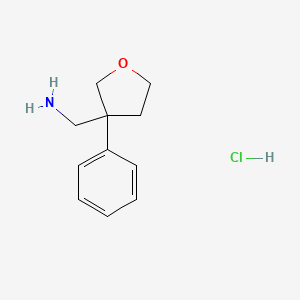![molecular formula C14H7ClF5NO B2713982 4-chloro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide CAS No. 304458-50-2](/img/structure/B2713982.png)
4-chloro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide, also known as PF-06447475, is a small molecule inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are naturally occurring compounds in the body that play a role in regulating pain, inflammation, and mood. By inhibiting FAAH, PF-06447475 can increase the levels of endocannabinoids in the body, leading to potential therapeutic effects.
Wirkmechanismus
4-chloro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide works by inhibiting FAAH, which is responsible for breaking down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, this compound increases the levels of these endocannabinoids, leading to potential therapeutic effects.
Biochemical and physiological effects:
This compound has been shown to increase the levels of endocannabinoids in the body, leading to potential therapeutic effects such as analgesia, anti-inflammatory effects, and anxiolysis. It has also been shown to have effects on the immune system and the gastrointestinal system.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide has several advantages for use in lab experiments. It is a selective inhibitor of FAAH, meaning that it specifically targets this enzyme without affecting other enzymes in the body. It is also relatively stable and can be administered orally or intravenously.
However, there are also limitations to the use of this compound in lab experiments. It has a relatively short half-life and may need to be administered multiple times to maintain therapeutic levels. It may also have off-target effects that need to be taken into consideration.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide. One area of interest is in its potential use in treating conditions such as chronic pain, anxiety disorders, and inflammatory bowel disease. Further studies are needed to determine the optimal dosing and administration of this compound for these conditions.
Another area of interest is in understanding the long-term effects of this compound on the endocannabinoid system and other physiological systems in the body. This could help to identify potential safety concerns and inform the development of new therapies based on this mechanism of action.
Overall, this compound represents an exciting area of research for its potential therapeutic effects and its ability to target the endocannabinoid system. Further studies are needed to fully understand its mechanism of action and potential clinical applications.
Synthesemethoden
4-chloro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide can be synthesized using a multi-step organic synthesis approach. The synthesis involves the reaction of 4-chlorobenzoyl chloride with 2,3,4,5,6-pentafluorobenzylamine to form the intermediate this compound, which can then be purified and characterized.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in preclinical models. It has also been investigated for its potential use in treating conditions such as chronic pain, anxiety disorders, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
4-chloro-N-[(2,3,4,5,6-pentafluorophenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF5NO/c15-7-3-1-6(2-4-7)14(22)21-5-8-9(16)11(18)13(20)12(19)10(8)17/h1-4H,5H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSQFUHIDFTYPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=C(C(=C(C(=C2F)F)F)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Z)-2-Cyclopropylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2713899.png)
![2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetic Acid](/img/structure/B2713901.png)







![1-(4-chlorophenyl)-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2713914.png)

![N-(2-methoxybenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2713916.png)

